molecular formula C4H2INO2S B2930201 5-Iodoisothiazole-3-carboxylic acid CAS No. 2167956-38-7

5-Iodoisothiazole-3-carboxylic acid

Cat. No.: B2930201
CAS No.: 2167956-38-7
M. Wt: 255.03
InChI Key: KVBRXPTYWPNFQT-UHFFFAOYSA-N
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Description

5-Iodoisothiazole-3-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its five-membered ring structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of iodine at the 5-position and a carboxylic acid group at the 3-position of the isothiazole ring imparts unique chemical properties to this molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodoisothiazole-3-carboxylic acid typically involves the iodination of isothiazole-3-carboxylic acid. One common method includes the use of iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction proceeds under mild conditions, often at room temperature, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Iodoisothiazole-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The sulfur atom in the isothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or thiourea in the presence of a base.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Reactions: Products include 5-azidoisothiazole-3-carboxylic acid or 5-thioisothiazole-3-carboxylic acid.

    Oxidation Reactions: Products include 5-iodoisothiazole-3-sulfoxide or 5-iodoisothiazole-3-sulfone.

    Reduction Reactions: Products include 5-iodoisothiazole-3-methanol or 5-iodoisothiazole-3-aldehyde.

Scientific Research Applications

5-Iodoisothiazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored as a precursor for the development of novel pharmaceuticals, particularly those targeting bacterial and fungal infections.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Iodoisothiazole-3-carboxylic acid involves its interaction with biological targets, such as enzymes and receptors. The iodine atom and the carboxylic acid group play crucial roles in binding to these targets, potentially inhibiting their activity. The sulfur and nitrogen atoms in the isothiazole ring may also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Isothiazole-3-carboxylic acid: Lacks the iodine atom, resulting in different reactivity and biological activity.

    5-Bromoisothiazole-3-carboxylic acid: Similar structure but with a bromine atom instead of iodine, leading to variations in chemical properties and applications.

    5-Chloroisothiazole-3-carboxylic acid:

Uniqueness

5-Iodoisothiazole-3-carboxylic acid is unique due to the presence of the iodine atom, which imparts distinct electronic and steric effects. These effects influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

IUPAC Name

5-iodo-1,2-thiazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2INO2S/c5-3-1-2(4(7)8)6-9-3/h1H,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBRXPTYWPNFQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SN=C1C(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2INO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2167956-38-7
Record name 5-iodo-1,2-thiazole-3-carboxylic acid
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